An In-depth Technical Guide to Methyl (E)-3-(3-aminophenyl)acrylate
An In-depth Technical Guide to Methyl (E)-3-(3-aminophenyl)acrylate
CAS Number: 163487-10-3
Introduction
Methyl (E)-3-(3-aminophenyl)acrylate is a versatile organic compound that holds significant promise as a building block in medicinal chemistry and materials science. Its structure, featuring a reactive acrylate moiety, a strategically positioned amino group on the aromatic ring, and the trans-alkene geometry, provides a unique scaffold for the synthesis of a diverse array of complex molecules. This guide offers a comprehensive overview of its chemical and physical properties, plausible synthetic routes, spectral characterization, and potential applications in drug discovery and development, tailored for researchers and professionals in the chemical and pharmaceutical sciences.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. The key properties of methyl (E)-3-(3-aminophenyl)acrylate are summarized in the table below.
| Property | Value | Source |
| CAS Number | 163487-10-3 | [1][2][3] |
| Molecular Formula | C₁₀H₁₁NO₂ | [1][2] |
| Molecular Weight | 177.20 g/mol | [1] |
| IUPAC Name | methyl (E)-3-(3-aminophenyl)prop-2-enoate | [3] |
| Synonyms | Methyl (E)-3-(3-aminophenyl)acrylate | [2] |
| Appearance | Solid (predicted) | |
| Purity | ≥95-97% (commercially available) | [1][2] |
| SMILES | COC(=O)/C=C/C1=CC(=CC=C1)N | [1][3] |
| InChI Key | VCSGRXIKJCLEAN-AATRIKPKSA-N | [3] |
Synthesis Methodologies
While a specific, peer-reviewed synthesis protocol for methyl (E)-3-(3-aminophenyl)acrylate is not extensively documented in readily available literature, its structure suggests several viable and well-established synthetic strategies. As a Senior Application Scientist, the following section outlines three logical and field-proven approaches, explaining the causality behind the experimental choices.
Method 1: Heck Reaction
The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[4][5] This approach is highly attractive for the synthesis of trans-cinnamates due to its stereoselectivity.[4]
Reaction Scheme:
A plausible Heck reaction pathway.
Experimental Protocol (Proposed):
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromoaniline (1.0 eq.), palladium(II) acetate (Pd(OAc)₂, 0.02 eq.), and triphenylphosphine (PPh₃, 0.04 eq.).
-
Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the reactants, followed by the addition of a suitable base, such as potassium carbonate (K₂CO₃, 2.0 eq.).
-
Alkene Addition: Add methyl acrylate (1.2 eq.) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 100 °C and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.[6]
Causality of Choices:
-
Catalyst System: The combination of Pd(OAc)₂ and PPh₃ is a classic and effective catalyst system for the Heck reaction, promoting the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: The base is crucial for regenerating the active Pd(0) catalyst. Potassium carbonate is a mild and inexpensive choice.
-
Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction at elevated temperatures.
-
Stereoselectivity: The Heck reaction typically proceeds via a syn-addition of the aryl group and the palladium to the alkene, followed by a syn-elimination of palladium hydride, leading to the thermodynamically more stable (E)-isomer.
Method 2: Wittig Reaction
The Wittig reaction is another cornerstone of organic synthesis for the formation of alkenes from carbonyl compounds and phosphorus ylides.[7][8] This method offers high regioselectivity and is particularly useful for creating C=C bonds with defined stereochemistry.
Reaction Scheme:
A plausible Wittig reaction pathway.
Experimental Protocol (Proposed):
-
Reactant Mixture: In a round-bottom flask, dissolve 3-aminobenzaldehyde (1.0 eq.) and methyl (triphenylphosphoranylidene)acetate (1.05 eq.) in a suitable solvent like toluene or dichloromethane.
-
Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for several hours until completion, which can be monitored by TLC.[9] For stabilized ylides, the reaction often favors the formation of the (E)-alkene.[7]
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting solid residue, containing the product and triphenylphosphine oxide, is then subjected to purification. Triphenylphosphine oxide can be challenging to remove, but purification can be achieved by column chromatography or by precipitation and filtration from a suitable solvent system (e.g., ether/hexane).[8]
Causality of Choices:
-
Ylide: Methyl (triphenylphosphoranylidene)acetate is a stabilized ylide, which is known to favor the formation of the (E)-alkene product, which is the desired isomer.
-
Solvent: Toluene is a common solvent for Wittig reactions as it allows for heating to reflux, which is often necessary to drive the reaction to completion.
-
Purification: The primary challenge in the Wittig reaction workup is the removal of the triphenylphosphine oxide byproduct. Chromatographic separation is a reliable method for obtaining the pure product.
Method 3: Reduction of the Nitro Precursor
A third strategic approach involves the synthesis of the corresponding nitro-analogue, methyl (E)-3-(3-nitrophenyl)acrylate, followed by its reduction to the desired amine. This is a common and effective strategy in medicinal chemistry for introducing an amino group onto an aromatic ring.
Reaction Scheme:
A plausible reduction pathway.
Experimental Protocol (Proposed):
-
Synthesis of the Nitro Compound: Methyl (E)-3-(3-nitrophenyl)acrylate can be synthesized via a Wittig reaction between 3-nitrobenzaldehyde and methyl (triphenylphosphoranylidene)acetate, similar to the protocol described above.[7]
-
Reduction Step:
-
Using Tin(II) Chloride: Dissolve methyl (E)-3-(3-nitrophenyl)acrylate (1.0 eq.) in ethanol. Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O, ~4-5 eq.) and heat the mixture to reflux. Monitor the reaction by TLC until the starting material is consumed.
-
Catalytic Hydrogenation: Alternatively, dissolve the nitro compound in a solvent like ethanol or ethyl acetate. Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%). Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete.
-
-
Work-up and Purification:
-
For Tin Reduction: After cooling, the reaction mixture is typically basified with a saturated sodium bicarbonate solution to precipitate tin salts. The mixture is then filtered, and the filtrate is extracted with ethyl acetate. The organic layer is washed, dried, and concentrated.
-
For Catalytic Hydrogenation: The reaction mixture is filtered through a pad of celite to remove the palladium catalyst. The filtrate is then concentrated under reduced pressure.
-
-
Final Purification: The crude product from either method can be purified by column chromatography.
Causality of Choices:
-
Reduction Reagents: Both SnCl₂ and catalytic hydrogenation are standard and reliable methods for the reduction of aromatic nitro groups to amines. The choice between them may depend on functional group tolerance and available equipment. Catalytic hydrogenation is often cleaner, avoiding the need to remove tin byproducts.
-
Precursor Availability: 3-Nitrobenzaldehyde is a readily available and relatively inexpensive starting material.
Spectral Characterization (Predicted)
While experimental spectra for methyl (E)-3-(3-aminophenyl)acrylate are not widely published, its spectral properties can be reliably predicted based on the analysis of closely related compounds, such as methyl cinnamate and its derivatives.[10][11][12][13]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, vinylic, and methyl protons.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -OCH₃ | ~3.8 | singlet | - |
| Vinylic H (α to C=O) | ~6.4 | doublet | ~16 |
| Vinylic H (β to C=O) | ~7.6 | doublet | ~16 |
| Aromatic H's | 6.7 - 7.3 | multiplet | - |
| -NH₂ | ~3.5 - 4.5 | broad singlet | - |
Rationale:
-
The large coupling constant (~16 Hz) between the vinylic protons is characteristic of a trans (E) configuration.
-
The chemical shifts of the aromatic protons will be influenced by the electron-donating amino group, leading to some upfield shifts compared to unsubstituted methyl cinnamate.
-
The amine protons will appear as a broad singlet and their chemical shift can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -OCH₃ | ~52 |
| C=O (ester) | ~167 |
| Vinylic C (α to C=O) | ~118 |
| Vinylic C (β to C=O) | ~144 |
| Aromatic C's | 115 - 148 |
Rationale:
-
The carbonyl carbon of the ester will appear downfield, around 167 ppm.
-
The chemical shifts of the aromatic carbons will be influenced by the position of the amino substituent. The carbon attached to the amino group (C3') is expected to be shifted upfield due to its electron-donating effect.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (amine) | 3300 - 3500 | Medium, two bands |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (vinylic) | 3020 - 3080 | Medium |
| C=O stretch (ester) | ~1710 | Strong |
| C=C stretch (alkene) | ~1640 | Medium |
| C=C stretch (aromatic) | 1450 - 1600 | Medium |
| C-O stretch (ester) | 1150 - 1300 | Strong |
Rationale:
-
The presence of two N-H stretching bands is characteristic of a primary amine.
-
The strong absorption around 1710 cm⁻¹ is a clear indicator of the ester carbonyl group.
-
The C=C stretching frequencies for the alkene and aromatic ring will also be present.
Mass Spectrometry
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): m/z = 177
-
Key Fragmentation Patterns:
-
Loss of the methoxy group (-OCH₃) to give a fragment at m/z = 146.
-
Loss of the carbomethoxy group (-COOCH₃) to give a fragment at m/z = 118.
-
Fragmentation of the aromatic ring.
-
Applications in Drug Development
The methyl (E)-3-(3-aminophenyl)acrylate scaffold is a valuable starting point for the synthesis of a wide range of biologically active molecules. The presence of the amine and acrylate functionalities allows for diverse chemical modifications.
Role as a Versatile Synthetic Intermediate
The primary amine on the phenyl ring can be readily functionalized through various reactions, including:
-
Amide bond formation: Reaction with carboxylic acids or acyl chlorides to introduce a wide range of substituents.
-
Sulfonamide formation: Reaction with sulfonyl chlorides.
-
Urea and thiourea formation: Reaction with isocyanates and isothiocyanates.
-
Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
The acrylate moiety is a Michael acceptor, allowing for the addition of nucleophiles to the β-position. This reactivity can be exploited to introduce further diversity and create more complex molecular architectures.
Synthetic utility of the scaffold.
Potential as a Scaffold for Kinase Inhibitors
Cinnamic acid derivatives are known to be privileged structures in the design of kinase inhibitors.[14][15] Many kinase inhibitors feature a "hinge-binding" motif, which often involves a hydrogen bond donor and acceptor that interact with the kinase hinge region. The aminophenyl group of methyl (E)-3-(3-aminophenyl)acrylate can serve as a precursor to such a motif. For example, acylation of the amino group with a heterocyclic carboxylic acid could generate a structure capable of forming key hydrogen bonds within the ATP-binding pocket of a kinase.
Conceptual pathway to kinase inhibitors.
The synthesis of various amino acid derivatives has been explored for the inhibition of histidine kinases, which are crucial for bacterial survival.[16] The aminocinnamate scaffold could be a valuable starting point for developing novel antibacterial agents targeting these enzymes.
Antimicrobial and Other Bioactivities
Cinnamic acid and its esters have demonstrated a range of biological activities, including antifungal and antibacterial properties.[17][18] The introduction of an amino group on the phenyl ring can modulate these activities and introduce new pharmacological properties. Further derivatization of the amino group could lead to compounds with enhanced potency and selectivity.
Safety and Handling
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a cool, dry place away from light and incompatible materials such as strong oxidizing agents, acids, and bases.
-
Toxicity: Acrylates are known to be skin and respiratory irritants and may cause allergic reactions. Aromatic amines can also have toxicological effects. Handle with care and assume the compound is hazardous in the absence of specific toxicological data.
Conclusion
Methyl (E)-3-(3-aminophenyl)acrylate is a chemical entity with considerable potential for a wide range of applications, particularly in the realm of drug discovery. Its straightforward, albeit not yet formally published, synthesis from readily available starting materials via robust and well-understood chemical transformations like the Heck and Wittig reactions makes it an accessible building block for medicinal chemists. The strategic placement of the amino and acrylate functionalities provides two key points for diversification, allowing for the creation of large and varied chemical libraries for high-throughput screening. The predicted spectral characteristics provide a solid foundation for its identification and characterization. As the search for novel therapeutic agents continues, versatile scaffolds such as methyl (E)-3-(3-aminophenyl)acrylate will undoubtedly play a crucial role in the development of the next generation of medicines.
References
- AIP Publishing. (n.d.). Optimization for Synthesis of Methyl-d3 Cinnamate Derivatives via Room Temperature Fischer Esterification.
- ResearchGate. (n.d.). ¹H and ¹³C NMR spectra of methyl cinnamate monomer and poly(methyl cinnamate).
- ResearchGate. (n.d.). 13 C chemical shifts of methyl cinnamates (in ppm). In bold, splitted signals.
- The Wittig Reaction. (2014, March 13).
- National Center for Biotechnology Information. (n.d.). Synthesis of histidine kinase inhibitors and their biological properties.
- LibreTexts. (n.d.). 12. Chapter 12 – Structure Determination: Mass Spectroscopy and Infrared Spectroscopy.
- Benchchem. (n.d.). Application Notes and Protocols for the Heck Reaction of 3-Bromo-2-(bromomethyl)benzonitrile.
- ChemicalBook. (n.d.). Methyl cinnamate(103-26-4) 13C NMR spectrum.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Atlantis Press. (n.d.). Synthesis of Cinnamic Acid Derivatives.
- ACS Publications. (2008, May 16). Ligandless Heck Coupling between a Halogenated Aniline and Acrylonitrile Catalyzed by Pd/C: Development and Optimization of an Industrial-Scale Heck Process for the Production of a Pharmaceutical Intermediate.
- Wikipedia. (n.d.). Heck reaction.
- Biblio. (n.d.). Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre-catalysts.
- PubMed. (n.d.). Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases--Structure, Mechanisms and Biomedical Effects.
- Beyond Benign. (n.d.). Wittig Reaction.
- ChemScene. (n.d.). 163487-10-3 | (E)-Methyl 3-(3-aminophenyl)acrylate.
- Benchchem. (n.d.). Application Notes and Protocols for the Wittig Reaction: Synthesis of 3-Methyl-2-heptene.
- Caltech. (n.d.). IDENTIFICATION OF AMINO ACID ISOMERS BY INFRARED PHOTODISSOCIATION SPECTROSCOPY OF MASS-SELECTED IONS.
- National Center for Biotechnology Information. (n.d.). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives.
- MDPI. (2017, December 6). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.
- University of Missouri - Kansas City. (n.d.). 8. Wittig Reaction.
- National Center for Biotechnology Information. (n.d.). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study.
- Advanced ChemBlocks. (n.d.). Methyl (E)-3-(3-aminophenyl)acrylate.
- ResearchGate. (2016, March 10). Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases – Structure, Mechanisms and Biomedical Effects.
- Delaware Valley University. (n.d.). Comparison of Traditional and Alternative Wittig Reactions.
- J&K Scientific. (n.d.). (E)-Methyl 3-(3-aminophenyl)acrylate | 163487-10-3.
- MDPI. (2024, July 10). Aromatic Amines in Organic Synthesis Part III; p-Aminocinnamic Acids and Their Methyl Esters.
- MilliporeSigma. (n.d.). (E)-Methyl 3-(3-nitrophenyl)acrylate.
- BLD Pharm. (n.d.). 58186-45-1|Methyl 3-(3-aminophenyl)acrylate.
- ResearchGate. (2025, December 18). Synthesis Methyl Nitrophenyl Acrylate and Cytotoxic Activity Test against P388 Leukemia Cells.
- MDPI. (2023, August 15). The Magic Methyl and Its Tricks in Drug Discovery and Development.
- ResearchGate. (2025, August 7). Antimicrobial Activity of Cinnamomum impressicostatum and C. pubescens and Bioassay-Guided Isolation of Bioactive (E)-Methyl Cinnamate.
- Google Patents. (n.d.). US20230357125A1 - Process for Catalytic Reduction of Nitro Compounds to Amines.
- YouTube. (2021, January 10). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc.
- National Center for Biotechnology Information. (n.d.). Methyl (E)-2-[(2-nitrophenoxy)methyl]-3-phenylacrylate.
- MDPI. (2024, July 5). Bioactive Compounds from Natural Sources: Discovery, Evaluation, and Applications.
- University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.
- ResearchGate. (n.d.). Mass spectra of aromatic amino acids Phe (a) and Tyr (b) in solution....
- ResearchGate. (n.d.). DETECTION OF BIOACTIVE CHEMICAL COMPOUNDS IN THE METHANOLIC EXTRACT OF AZOLLA FILICULOIDES LAMARK FERN BY GC-MS TECHNIQUE.
Sources
- 1. chemscene.com [chemscene.com]
- 2. Methyl (E)-3-(3-aminophenyl)acrylate 95% | CAS: 163487-10-3 | AChemBlock [achemblock.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Heck Reaction [organic-chemistry.org]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ocf.berkeley.edu [ocf.berkeley.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. d.web.umkc.edu [d.web.umkc.edu]
- 10. pubs.aip.org [pubs.aip.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Methyl cinnamate(103-26-4) 13C NMR spectrum [chemicalbook.com]
- 14. Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases--Structure, Mechanisms and Biomedical Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of histidine kinase inhibitors and their biological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
